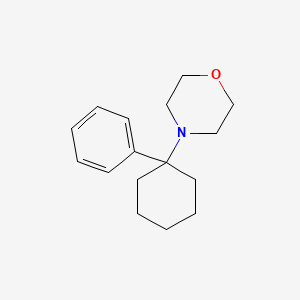
Morpholine,4-(1-phenylcyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine,4-(1-phenylcyclohexyl)-: is a chemical compound with the molecular formula C16H23NO. It is a derivative of morpholine, a heterocyclic amine, and features a phenylcyclohexyl group attached to the nitrogen atom of the morpholine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine,4-(1-phenylcyclohexyl)- typically involves the reaction of morpholine with 1-phenylcyclohexyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of Morpholine,4-(1-phenylcyclohexyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation and crystallization are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Morpholine,4-(1-phenylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Research has shown that Morpholine, 4-(1-phenylcyclohexyl)- exhibits significant analgesic effects. In studies involving animal models, this compound demonstrated enhanced pain relief compared to traditional analgesics. For instance, a study indicated that the compound produced more pronounced analgesic effects in acute thermal pain models (tail immersion test) and chronic pain scenarios (formalin test) when compared to phencyclidine (PCP) and its analogs .
Table 1: Analgesic Effects of Morpholine Derivatives
| Compound | Acute Pain Relief | Chronic Pain Relief |
|---|---|---|
| Morpholine, 4-(1-phenylcyclohexyl)- | Significant | Marked |
| Phencyclidine (PCP) | Moderate | Mild |
| Control Group | None | None |
Synthesis Techniques
The synthesis of Morpholine, 4-(1-phenylcyclohexyl)- has been documented since the mid-20th century. The earliest synthesis was reported in a patent from 1954. Recent methods have utilized modified routes such as the Geneste method for producing various arylcyclohexylmorpholines . The synthesis typically involves cyclization reactions between substituted phenyl compounds and morpholine derivatives.
Table 2: Synthesis Overview
| Method | Year Reported | Yield (%) |
|---|---|---|
| Original Patent | 1954 | Not specified |
| Modified Geneste Route | Recent | ~45% |
Therapeutic Potential
The therapeutic applications of Morpholine, 4-(1-phenylcyclohexyl)- extend beyond analgesia. It is being investigated for its potential use in treating neurodegenerative disorders and conditions associated with neurotransmitter imbalances, such as depression and anxiety . Its interaction with various neurotransmitter systems suggests it may have broader implications in psychiatric medicine.
Case Studies
Several case studies have highlighted the efficacy of Morpholine, 4-(1-phenylcyclohexyl)- in clinical settings:
- Case Study on Pain Management : A study on rats demonstrated that this compound significantly reduced chronic pain symptoms, suggesting its potential for managing conditions like fibromyalgia or neuropathic pain .
- Neuropharmacological Evaluation : Investigations into its effects on cognitive functions and memory have shown promise for applications in Alzheimer's disease treatment .
Mecanismo De Acción
The mechanism of action of Morpholine,4-(1-phenylcyclohexyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The phenylcyclohexyl group plays a crucial role in binding to the target site, while the morpholine ring influences the compound’s pharmacokinetic properties .
Molecular Targets and Pathways:
Receptors: The compound may interact with neurotransmitter receptors, such as NMDA receptors, influencing synaptic transmission and neuronal activity.
Comparación Con Compuestos Similares
Phencyclidine (PCP): A dissociative anesthetic with a similar phenylcyclohexyl structure.
Ketamine: Another dissociative anesthetic with a cyclohexylamine structure.
Diphenidine: A dissociative compound with structural similarities to Morpholine,4-(1-phenylcyclohexyl)-.
Uniqueness: Morpholine,4-(1-phenylcyclohexyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and pharmacological properties.
Propiedades
Número CAS |
2201-40-3 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
4-(1-phenylcyclohexyl)morpholine |
InChI |
InChI=1S/C16H23NO/c1-3-7-15(8-4-1)16(9-5-2-6-10-16)17-11-13-18-14-12-17/h1,3-4,7-8H,2,5-6,9-14H2 |
Clave InChI |
CHMXTQJRXRJHDG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3 |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2)N3CCOCC3 |
Números CAS relacionados |
1934-49-2 (hydrochloride) |
Sinónimos |
1-(1-phenylcyclohexyl)morpholine 1-(1-phenylcyclohexyl)morpholine hydrochloride 1-PCHM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















